molecular formula C21H28N4O3 B2375422 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 1704539-71-8

3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No.: B2375422
CAS No.: 1704539-71-8
M. Wt: 384.48
InChI Key: LXNZRXNYHWWOQU-UHFFFAOYSA-N
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Description

3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Tubulin Inhibition

A study by Krasavin et al. (2014) discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. SAR-guided optimization led to compounds with significant potency in antiproliferative assays. This chemical class demonstrates a role in inhibiting tubulin, a critical target in cancer therapy, confirmed through biochemical assays and increased mitotic cell numbers in treated leukemia cells (Krasavin et al., 2014).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of compounds structurally related to the mentioned chemical. For example, Patel and Patel (2010) synthesized compounds from a lead molecule incorporating a cyclopropyl-fluoroquinoline moiety, showing antifungal and antibacterial activities (Patel & Patel, 2010). Another study by Başoğlu et al. (2013) focused on azole derivatives including 1,3,4-oxadiazole, displaying varied antimicrobial activities against tested microorganisms (Başoğlu et al., 2013).

Synthesis and Characterization of Novel Compounds

Research by Abu‐Hashem et al. (2020) involved synthesizing novel heterocyclic compounds with anti-inflammatory and analgesic properties, showcasing the versatility of 1,2,4-oxadiazole derivatives in creating new pharmacologically active compounds (Abu‐Hashem et al., 2020).

Cytotoxicity and Antidiabetic Screening

Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting potential anticancer applications (Hassan et al., 2014). Furthermore, a study by Lalpara et al. (2021) explored the antidiabetic potential of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, indicating a promising direction for diabetes treatment research (Lalpara et al., 2021).

Properties

IUPAC Name

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-27-18-8-4-15(5-9-18)10-11-22-21(26)25-12-2-3-16(14-25)13-19-23-20(24-28-19)17-6-7-17/h4-5,8-9,16-17H,2-3,6-7,10-14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNZRXNYHWWOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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